

Application Notes and Protocols for Studying Bronchoconstriction with Navafenterol Saccharinate

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Compound of Interest

Compound Name: Navafenterol saccharinate

Cat. No.: B605785

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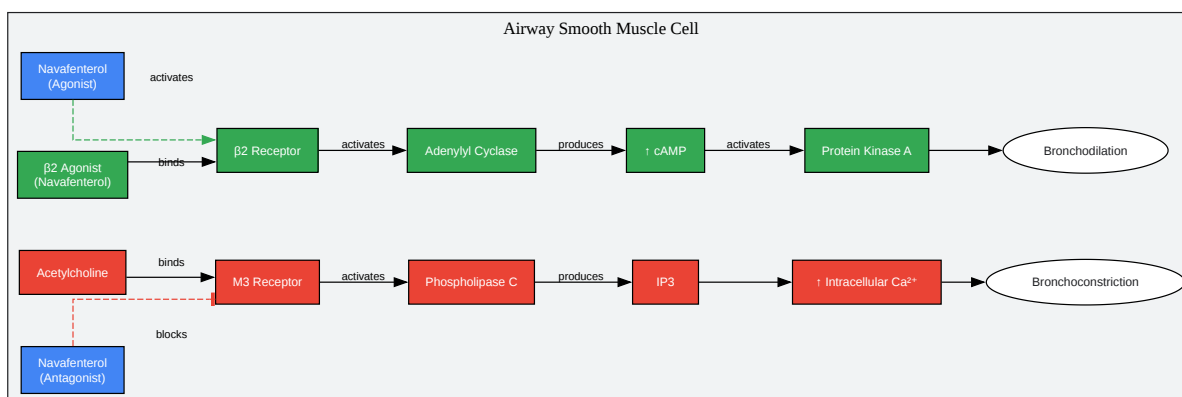
For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate (also known as AZD-8871) is a potent and selective dual-pharmacology molecule designed for inhalation.^{[1][2]} It functions as both a muscarinic M3 receptor antagonist and a β 2-adrenergic receptor agonist (MABA), making it a valuable tool for studying bronchoconstriction and developing treatments for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.^{[1][3][4]} These application notes provide detailed protocols for utilizing **Navafenterol saccharinate** in preclinical research models of bronchoconstriction.

Mechanism of Action

Navafenterol exhibits a unique mechanism of action by simultaneously targeting two key pathways that regulate airway smooth muscle tone. As a muscarinic M3 receptor antagonist, it inhibits acetylcholine-induced bronchoconstriction. Concurrently, as a β 2-adrenergic receptor agonist, it promotes bronchodilation by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.^{[1][5]}



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Dual signaling pathway of Navafenterol.

Data Presentation

Receptor Binding and Potency

| Receptor Subtype | Parameter | Value | Reference |
|------------------------------|-----------|-------|-----------|
| Human Muscarinic M1 | pIC50 | 9.9 | [1] |
| Human Muscarinic M2 | pIC50 | 9.9 | [1] |
| Human Muscarinic M3 | pIC50 | 9.5 | [1] |
| Human Muscarinic M4 | pIC50 | 10.4 | [1] |
| Human Muscarinic M5 | pIC50 | 8.8 | [1] |
| Human β 1-Adrenoceptor | pEC50 | 9.0 | [1] |
| Human β 2-Adrenoceptor | pEC50 | 9.5 | [1] |
| Human β 3-Adrenoceptor | pEC50 | 8.7 | [1] |

In Vitro Functional Activity

| Tissue/Model | Parameter | Value | Reference |
|---|--|-------------------------|-----------|
| Isolated Guinea Pig Trachea (electrically stimulated) | pIC50 (Antimuscarinic activity) | 8.6 | [1] |
| Isolated Guinea Pig Trachea (spontaneous tone) | pEC50 (β 2-adrenoceptor activity) | 8.8 | [1] |
| Human Precision-Cut Lung Slices (Histamine-induced bronchoconstriction) | Attenuation | Concentration-dependent | [4] |
| Human Precision-Cut Lung Slices (Thromboxane A2 analog-induced bronchoconstriction) | Attenuation | At 300 nM | [4] |

In Vivo Efficacy

| Animal Model | Challenge | Effect | Reference |
|--------------|---|--|-----------|
| Guinea Pig | Acetylcholine-induced bronchoconstriction | Prevention of bronchoconstriction | [2] |
| Dog | Acetylcholine-induced bronchoconstriction | Long-lasting bronchoprotective effect (>24h) | [2] |

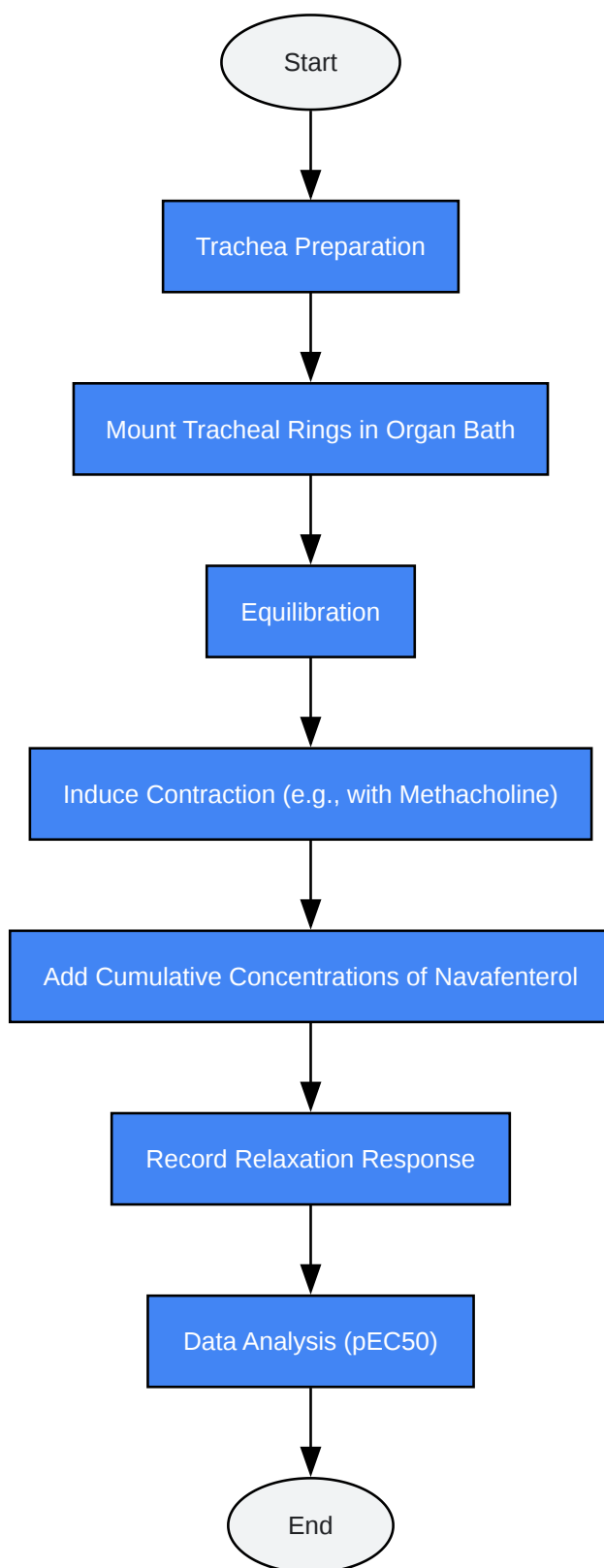
Clinical Trial Data (Human Studies)

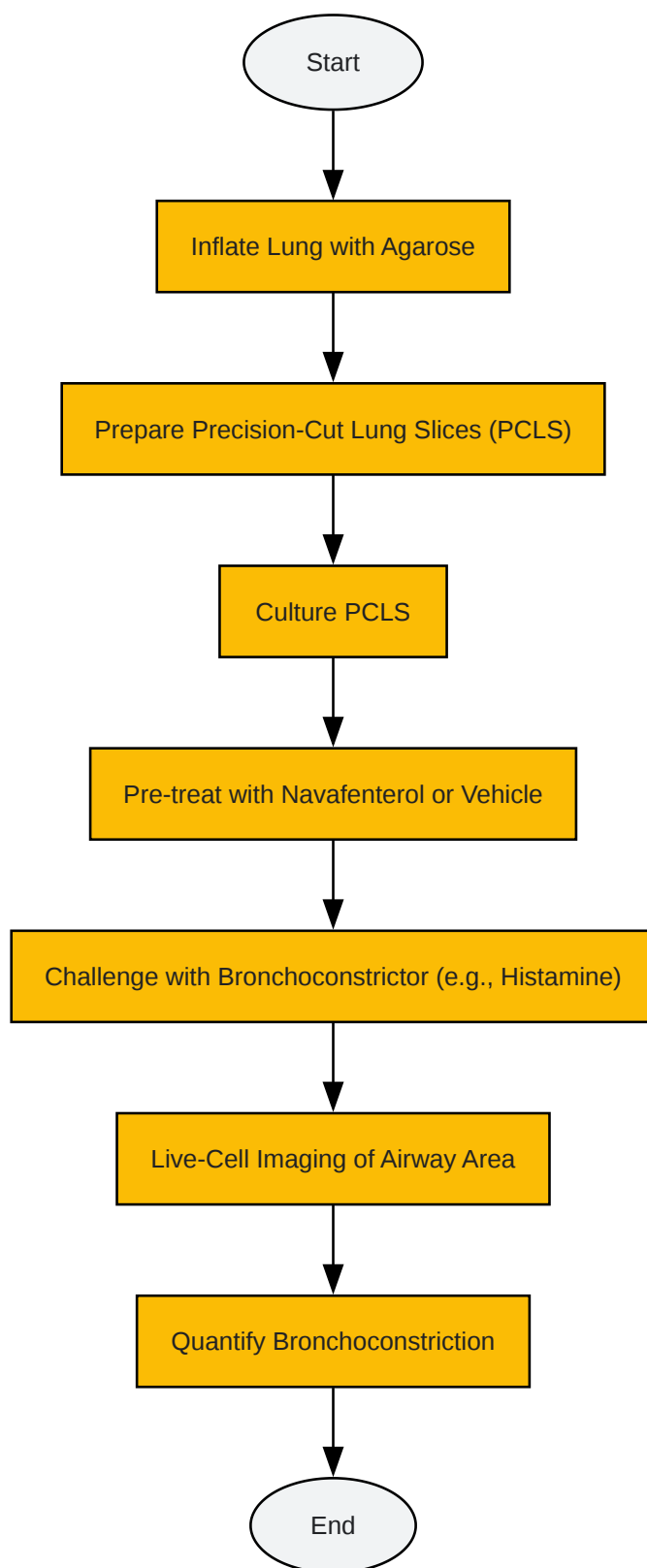
| Population | Dose | Outcome | Reference |
|-------------------------|---------------------------------|--|-----------|
| Mild Asthma | ≥200 µg | Improvement in trough FEV1 (0.186-0.463 L) | [6] |
| Moderate to Severe COPD | 400 µg | Significant improvement in trough FEV1 vs. placebo (0.111 L) | [7][8] |
| Moderate to Severe COPD | 1800 µg | Significant improvement in trough FEV1 vs. placebo (0.210 L) | [7][8] |
| Moderate to Severe COPD | 600 µg (once daily for 2 weeks) | Significant improvement in trough FEV1 vs. placebo (0.202 L) | [9][10] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Bronchodilator and Bronchoprotective Effects in Isolated Guinea Pig Trachea

This protocol details the use of an organ bath to assess the dual M3 antagonist and β 2 agonist activity of Navafenterol on isolated guinea pig tracheal rings.





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